N-{2-Methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-4-phenylbutanamide
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Overview
Description
N-{2-Methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-4-phenylbutanamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of pyrido[1,2-A]pyrimidines, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-Methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-4-phenylbutanamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrido[1,2-A]pyrimidine core, followed by functionalization at specific positions to introduce the methyl, oxo, and phenylbutanamide groups.
Formation of the Pyrido[1,2-A]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Functionalization: Introduction of the methyl group can be achieved through alkylation reactions, while the oxo group is typically introduced via oxidation reactions. The phenylbutanamide moiety is attached through amide bond formation, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, pH), and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{2-Methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-4-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or reduce other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at positions adjacent to the nitrogen atoms in the pyrido[1,2-A]pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, RNH₂) can be employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups at specific positions on the ring.
Scientific Research Applications
N-{2-Methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-4-phenylbutanamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which N-{2-Methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-4-phenylbutanamide exerts its effects involves interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Similar Compounds
N-{2-Methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-4-phenylbutanamide: shares structural similarities with other pyrido[1,2-A]pyrimidine derivatives, such as:
Uniqueness
The uniqueness of This compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C19H19N3O2 |
---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-4-phenylbutanamide |
InChI |
InChI=1S/C19H19N3O2/c1-14-18(19(24)22-13-6-5-11-16(22)20-14)21-17(23)12-7-10-15-8-3-2-4-9-15/h2-6,8-9,11,13H,7,10,12H2,1H3,(H,21,23) |
InChI Key |
CKLFOJRSXJNJFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N2C=CC=CC2=N1)NC(=O)CCCC3=CC=CC=C3 |
Origin of Product |
United States |
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